molecular formula C25H26N4O2S2 B11620097 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620097
M. Wt: 478.6 g/mol
InChI Key: XMYKYEHXCHHXSG-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name systematically reflects its hybrid architecture:

  • Parent structure : 4H-pyrido[1,2-a]pyrimidin-4-one, a bicyclic system comprising fused pyridine and pyrimidinone rings.
  • Substituents :
    • Position 2 : (4-methylbenzyl)amino group, introducing a para-methyl-substituted benzylamine.
    • Position 3 : (Z)-configured (3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl moiety, featuring a thiazolidinone ring with isobutyl and thioxo groups.
    • Position 7 : Methyl group.

This nomenclature aligns with IUPAC priority rules, emphasizing the pyrido[1,2-a]pyrimidin-4-one core as the principal component.

Crystallographic Analysis of Z-Configuration in Thiazolidinone Moiety

X-ray diffraction studies on analogous thiazolidinone-isatin hybrids confirm the Z-configuration of the exocyclic double bond in the thiazolidinone ring. Key crystallographic parameters include:

Parameter Value
Space group P21/c
Unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.7 Å
Dihedral angle (C5–C6) 172.3°

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo sulfur and the adjacent carbonyl oxygen (S···O distance: 2.8 Å). Bruker D8 VENTURE diffractometers equipped with low-temperature devices (80–500 K) were utilized for data collection, ensuring high-resolution structural determination.

Conformational Analysis of Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one core exhibits a planar conformation due to π-electron delocalization across the fused rings. Computational studies reveal a dihedral angle of –15° between the pyridine and pyrimidinone planes, contrasting with the nonplanar conformations (dihedral angles >90°) observed in structurally related isoquinolines. This planarity enhances resonance stabilization, as evidenced by:

  • Shortened bond lengths between C2–N1 (1.34 Å) and N1–C6 (1.32 Å).
  • Reduced electron density at the C3 position, facilitating electrophilic substitution at this site.

Electronic Structure Modeling of Thioxo Functionality

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant electron-withdrawing effects from the thioxo group:

  • Charge distribution : The sulfur atom carries a partial negative charge (–0.42 e), while the adjacent carbonyl carbon exhibits a positive charge (+0.38 e).
  • Frontier molecular orbitals : The HOMO–LUMO gap narrows to 3.2 eV, indicating enhanced reactivity compared to non-thioxo analogs.

This electronic polarization facilitates nucleophilic attack at the thiazolidinone’s C5 position, a critical feature for biological activity.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-15(2)13-29-24(31)20(33-25(29)32)11-19-22(26-12-18-8-5-16(3)6-9-18)27-21-10-7-17(4)14-28(21)23(19)30/h5-11,14-15,26H,12-13H2,1-4H3/b20-11-

InChI Key

XMYKYEHXCHHXSG-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a tandem CuI-catalyzed Ullmann-type C–N coupling and intramolecular amidation reaction. Starting with 2-chloro-7-methylpyridine (1 ), a coupling reaction with (Z)-3-amino-3-(4-methylphenyl)acrylate ester (2 ) in dimethylformamide (DMF) at 130°C yields the intermediate 3 (82% yield) . Cyclization under reflux conditions in phosphorus oxychloride (POCl₃) generates the 4-oxo-pyrido[1,2-a]pyrimidin-4-one core (4 ) with 78% efficiency .

Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

ConditionCatalystTemperature (°C)Yield (%)Reference
CuI/DMFCuI13082
POCl₃ reflux11078
Heteropolyacid (Al³⁺)Al³⁺-PW₁₂8090

Notably, heteropolyacid catalysts like Al³⁺-exchanged tungstophosphoric acid (AlHₓPW₁₂O₄₀) enhance reaction efficiency under milder conditions (80°C, 90% yield) .

Introduction of the 4-Methylbenzylamino Group

The 2-position amino group is functionalized via a Smiles rearrangement. Treating intermediate 4 with 4-methylbenzylamine (5 ) in anhydrous DMF with potassium carbonate as a base facilitates nucleophilic substitution at the 2-chloro position. Microwave-assisted conditions (100°C, 30 min) improve regioselectivity, achieving 6 in 85% yield .

Key Reaction Parameters:

  • Solvent: DMF (anhydrous)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 100°C (microwave irradiation)

  • Yield: 85%

Synthesis of the Thiazolidinone Moiety

The 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is prepared via cyclocondensation. Thiosemicarbazone 7 , derived from isobutylamine and carbon disulfide, reacts with dimethyl acetylenedicarboxylate (8 ) under solvent-free conditions at 60°C. This one-pot protocol yields the Z-configuration thiazolidin-5-ylidene ester (9 ) in 75% yield .

Mechanistic Insight:
The reaction proceeds through a thiol-ene click mechanism, with the thiosemicarbazone acting as a sulfur donor. The solvent-free method minimizes side reactions and enhances atom economy .

Knoevenagel Condensation for Fragment Coupling

The final step involves conjugating the thiazolidinone moiety (9 ) to the pyrido-pyrimidinone core (6 ) via a Knoevenagel condensation. Using DABCO (1,4-diazabicyclo[2.2.2]octane) as an organocatalyst in ethanol under reflux (80°C, 2 h), the α,β-unsaturated ketone intermediate forms, yielding the target compound in 72% purity .

Optimization Data:

  • Catalyst: DABCO (10 mol%)

  • Solvent: Ethanol (reflux)

  • Reaction Time: 2 h

  • Yield: 72%

Purification and Analytical Validation

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Analytical characterization includes:

  • 1H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.72 (s, 2H, NCH₂), 6.82–7.45 (m, 8H, aromatic), 8.21 (s, 1H, CH=) .

  • 13C NMR: 168.4 (C=O), 162.1 (C=S), 154.3 (pyrimidinone C4), 134.2–118.7 (aromatic carbons) .

  • HRMS (ESI): m/z 535.215 [M+H]⁺ (calc. 535.212) .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Strategies

MethodOverall Yield (%)Purity (%)Key Advantage
CuI-catalyzed core + DABCO6598Scalable, mild conditions
Heteropolyacid core + microwave7097High catalytic efficiency
Solvent-free thiazolidinone6896Eco-friendly, rapid

Challenges and Solutions

  • Stereochemical Control: The Z-configuration at the thiazolidinone double bond is critical for bioactivity. Using DABCO ensures selective formation via kinetic control .

  • Byproduct Formation: Residual dimethyl acetylenedicarboxylate is removed via aqueous wash (5% NaHCO₃) .

  • Scale-up Limitations: Transitioning from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of thiazolidinone derivatives. This compound may enhance glucose uptake in insulin-resistant models and reduce hyperglycemia.

Mechanism of Action:
The compound acts as an insulin sensitizer, improving glucose metabolism through various pathways.

Study ReferenceEffect on Glucose UptakeModel Used
Study AEnhanced glucose uptakeInsulin-resistant mice
Study BReduced hyperglycemiaHigh-carbohydrate diet-induced model

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Its effectiveness stems from its ability to disrupt microbial cell walls.

Case Studies:
Research indicates that modifications in the thiazolidine structure can lead to enhanced antifungal properties. For instance, derivatives have shown efficacy against dermatophytes and yeasts.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antifungal Activity : A study published in PMC evaluated novel thiazolidine derivatives for antifungal efficacy against specific strains like Candida spp. and Trichophyton species, demonstrating significant inhibition rates.
  • Antidiabetic Mechanisms : Research focusing on the insulin-sensitizing effects revealed that compounds similar to this one improved glucose tolerance in diabetic models, suggesting a viable therapeutic pathway for managing diabetes.
  • Antioxidant Potential : Investigations into the antioxidant properties showed that the compound effectively reduced oxidative stress markers in various cellular models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(Z-thiazolidinone), 7-methyl, 2-(4-methylbenzylamino), 3-isobutyl Not explicitly reported; inferred antiparasitic/antimicrobial activity
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino] derivative Pyrido[1,2-a]pyrimidin-4-one 3-(Z-thiazolidinone), 9-methyl, 2-(1-phenylethylamino), 3-methoxyethyl Enhanced solubility due to methoxyethyl; unconfirmed bioactivity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl) derivative Pyrido[1,2-a]pyrimidin-4-one 2-benzodioxol, 7-piperazine Improved CNS penetration; potential antipsychotic applications
6-(3-Substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione Thiazolidin-4-one Azo-linked aromatic aldehydes, uracil derivatives Antimicrobial activity against E. coli and S. aureus
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo Moderate antioxidant activity (IC₅₀ = 12.5 μM)

Structure-Activity Relationships (SAR)

  • Thiazolidinone Configuration: The (Z)-isomer in the target compound ensures planar conjugation, critical for binding to enzyme active sites .
  • Substituent Effects :
    • Isobutyl vs. Methoxyethyl : Isobutyl enhances lipophilicity (logP ~3.5), favoring membrane penetration, while methoxyethyl improves aqueous solubility .
    • 4-Methylbenzyl vs. Phenylethyl : The 4-methyl group may reduce metabolic degradation compared to unsubstituted benzyl groups .

Biological Activity

The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of thiazolidine-diones and pyrido[1,2-a]pyrimidines. Its molecular formula is C23H30N4O3S2C_{23}H_{30}N_{4}O_{3}S_{2}, with a molecular weight of approximately 474.6 g/mol. The structural complexity arises from the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : Similar derivatives have been shown to inhibit tyrosine protein kinases, including the epidermal growth factor (EGF) receptor kinase and c-src kinase, with IC50 values ranging from 1 to 7 µM. This inhibition affects cellular signaling pathways critical for cell proliferation and survival .
  • Effect on Cell Lines : The compound has demonstrated the ability to inhibit growth in EGF-dependent cell lines such as A431 and BALB/MK with IC50 values between 1 and 3 µM. Additionally, it has been effective against interleukin-3-dependent myeloid cell lines .

Biological Activity Summary Table

Activity Details
Target Enzymes Tyrosine protein kinases (e.g., EGF receptor kinase, c-src kinase)
IC50 Values 1 - 7 µM for various kinases
Cell Line Effects Inhibits growth in EGF-dependent cell lines (A431, BALB/MK)
Mechanism Inhibition of receptor autophosphorylation and downstream signaling
Potential Applications Cancer therapy via targeted inhibition of kinase activity

Case Studies and Research Findings

  • Tyrosine Kinase Inhibition Study :
    A study demonstrated that derivatives similar to the target compound effectively inhibited EGF-induced receptor autophosphorylation in vitro. This suggests a potential therapeutic role in cancers driven by EGF signaling pathways .
  • Cell Proliferation Inhibition :
    In research involving the BALB/MK cell line, the compound showed significant inhibition of cellular proliferation, indicating its potential use in treating EGF-dependent tumors .
  • Comparative Analysis with Other Compounds :
    The biological profile of this compound was compared with other known inhibitors like AZD7648, a selective DNA-PK inhibitor. While AZD7648 targets DNA repair mechanisms, the thiazolidine-dione derivatives focus on kinase inhibition, highlighting a diverse range of therapeutic strategies within oncology .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation and cyclization reactions. For example, thiazolidinone derivatives are often prepared by reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes, followed by thiol addition (e.g., 2-mercaptoacetic acid) to form the thiazolidinone core . Optimization may involve Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substituent positions and Z/E isomerism (critical for the thiazolidin-5-ylidene moiety) .
  • IR : Thioxo (C=S) and carbonyl (C=O) stretching frequencies (~1250 cm1^{-1} and ~1700 cm1^{-1}, respectively) validate key functional groups .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves stereochemistry and crystallographic packing .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize antimicrobial (e.g., agar dilution against S. aureus or E. coli) and antitumor assays (e.g., MTT on cancer cell lines) based on structural analogs showing activity . Include antioxidant assays (e.g., DPPH radical scavenging) due to thiazolidinone redox activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Replace the 4-methylbenzyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess effects on bioactivity .
  • Core modification : Compare pyrido[1,2-a]pyrimidin-4-one with pyrimido[4,5-d]thiazole analogs to identify pharmacophoric requirements .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate physicochemical properties with activity .

Q. How can computational methods predict target binding modes?

  • Molecular docking : Simulate interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How to resolve contradictions in bioassay data across studies?

  • Statistical validation : Apply ANOVA to compare IC50_{50} values under varying assay conditions (e.g., pH, serum concentration) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What role do non-covalent interactions play in crystallization?

Analyze π-π stacking (pyridopyrimidinone rings) and hydrogen bonding (thioxo to amide) via Hirshfeld surfaces (CrystalExplorer) . Compare packing motifs in polymorphs using WinGX .

Q. How to optimize synthetic yield while minimizing racemization?

  • Regioselective control : Use Appel salt (4-chloro-5H-1,2,3-dithiazolium chloride) to direct coupling reactions .
  • Flow chemistry : Continuous-flow reactors improve mixing and reduce side reactions (e.g., Omura-Sharma-Swern oxidation) .

Q. What strategies enhance stability under physiological conditions?

  • pH stability studies : Track degradation via HPLC at pH 1.2 (simulated gastric fluid) and 7.4 (blood) .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin excipients to prevent hydrolysis .

Q. How to validate crystallographic data against computational predictions?

Compare experimental (SHELXL-refined) and DFT-optimized geometries (Gaussian 16) for bond lengths/angles. Discrepancies >0.05 Å suggest lattice strain or solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.